molecular formula C17H20O9 B104419 3-O-Feruloylquinic acid CAS No. 62929-69-5

3-O-Feruloylquinic acid

Cat. No.: B104419
CAS No.: 62929-69-5
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KJJWLSQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Feruloylquinic acid: is a derivative of quinic acid-bound phenolic acid. It is a naturally occurring compound found in various plants and is known for its antioxidant properties. The compound has a molecular formula of C17H20O9 and a molecular weight of 368.34 g/mol . It is a white to off-white solid that is soluble in DMSO and other organic solvents .

Mechanism of Action

Target of Action

3-O-Feruloylquinic acid, also known as 3-O-feruloyl-D-quinic acid, is a derivative of quinic acid-bound phenolic acid . It has been identified as a protease inhibitor, exerting a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro .

Mode of Action

It is known to show antioxidant activity . This suggests that it may interact with its targets by neutralizing free radicals and reducing oxidative stress, which can damage cells and contribute to aging and diseases.

Biochemical Pathways

This compound is a part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants . These metabolites include phenolic acids, flavonoids, coumarins, and lignans, all of which play crucial roles in plant defense mechanisms and human health. The compound is a derivative of quinic acid-bound phenolic acid and is synthesized through the esterification of quinic acid and ferulic acid .

Pharmacokinetics

It is known that phenolic compounds, in general, have low bioavailability due to their poor absorption and rapid metabolism and excretion

Result of Action

As an antioxidant, this compound can help protect cells from damage caused by harmful free radicals . This can potentially reduce the risk of chronic diseases associated with oxidative stress, such as heart disease and cancer.

Action Environment

The activity of this compound is influenced by environmental factors. For instance, its antioxidant activity is known to be significantly enhanced under high photosynthetically active radiation (PAR) and UV irradiation . This suggests that light conditions can influence the compound’s action, efficacy, and stability. The compound is more stable in acidic solutions and can degrade in other solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Feruloylquinic acid can be synthesized through the esterification of quinic acid with ferulic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, such as coffee beans and certain fruits. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC). The compound can also be produced through biotechnological methods involving the fermentation of plant cell cultures .

Chemical Reactions Analysis

Types of Reactions: 3-O-Feruloylquinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-O-Feruloylquinic acid is used as a standard compound in analytical chemistry for the quantification of phenolic acids in plant extracts. It is also used in the synthesis of other bioactive compounds .

Biology: The compound exhibits antioxidant activity and is studied for its potential to protect cells from oxidative stress. It is also investigated for its role in plant defense mechanisms against pathogens .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is studied for its potential to prevent or treat diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Industry: The compound is used in the food and beverage industry as a natural antioxidant. It is also explored for its potential use in cosmetics and personal care products due to its skin-protective properties .

Comparison with Similar Compounds

  • Chlorogenic acid (CAS#327-97-9)
  • 1-Caffeoylquinic acid (CAS#1241-87-8)
  • **3-O-Coumaroylquinic

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KJJWLSQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310632
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62929-69-5, 1899-29-2
Record name 5-O-(E)-Feruloylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62929-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-(E)-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196 - 197 °C
Record name 3-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Feruloylquinic acid
Reactant of Route 2
3-O-Feruloylquinic acid
Reactant of Route 3
3-O-Feruloylquinic acid
Reactant of Route 4
3-O-Feruloylquinic acid
Reactant of Route 5
Reactant of Route 5
3-O-Feruloylquinic acid
Reactant of Route 6
3-O-Feruloylquinic acid
Customer
Q & A

A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]

A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.

ANone: 3-FQA is present in various plants, including:

  • Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []
  • Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []
  • Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []
  • Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []

A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []

ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:

  • Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []
  • Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]
  • Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.
  • Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []

A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]

A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []

ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]
  • Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]
  • Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]

ANone: Future research on 3-FQA should focus on:

  • Structure-Activity Relationship: Exploring the relationship between its chemical structure and biological activity to design more potent and selective derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.